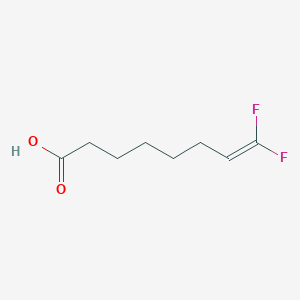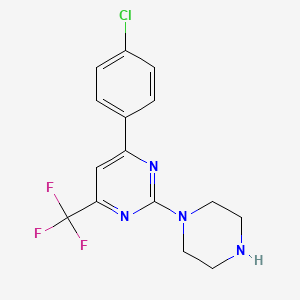
4-(4-chlorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a chlorophenyl group, a piperazine moiety, and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-chlorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the formation of the pyrimidine core. One common approach is the reaction of 4-chlorophenylacetic acid with piperazine and trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale synthesis with minimal environmental impact.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3) or halides.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Generation of various substituted pyrimidines or piperazines.
科学研究应用
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in cross-coupling reactions and as a building block in organic synthesis.
Biology: In biological research, 4-(4-chlorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with various biological targets can be harnessed to design drugs for treating diseases such as cancer, infections, and neurological disorders.
Industry: In the industrial sector, this compound can be used as a chemical intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique properties make it valuable for developing new materials and products.
作用机制
The mechanism by which 4-(4-chlorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
4-(4-Chlorophenyl)-2-(piperazin-1-yl)pyrimidine: Lacks the trifluoromethyl group.
2-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine: Lacks the chlorophenyl group.
4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidine: Lacks the piperazine group.
Uniqueness: The presence of both the chlorophenyl and trifluoromethyl groups in addition to the piperazine moiety makes 4-(4-chlorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine unique. This combination of functional groups contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
属性
IUPAC Name |
4-(4-chlorophenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N4/c16-11-3-1-10(2-4-11)12-9-13(15(17,18)19)22-14(21-12)23-7-5-20-6-8-23/h1-4,9,20H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIELPGTZCKKRCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride](/img/structure/B6611494.png)



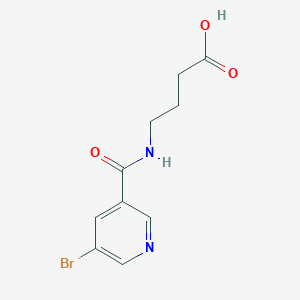





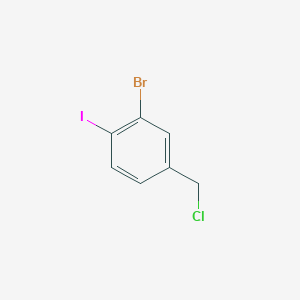
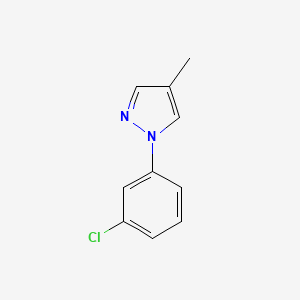
![tert-butyl N-(2-{[2-(morpholin-4-yl)ethyl]amino}ethyl)carbamate](/img/structure/B6611567.png)
